4-(4-Morpholinobenzyl)-phenylamine
Overview
Description
“4-(4-Morpholinobenzyl)-phenylamine” is a chemical compound with the molecular formula C11H15NO2 . It is also known by other names such as 4-morpholin-4-yl-phenyl methanol, 4-morpholinobenzyl alcohol, 4-morpholin-4-yl phenyl methanol, and 4-morpholinophenyl methanol .
Molecular Structure Analysis
The molecular weight of “this compound” is 193.25 g/mol . The InChI Key is KUAHZNZWSIDSTH-UHFFFAOYSA-N . The SMILES representation is OCC1=CC=C (C=C1)N1CCOCC1 .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 193.25 g/mol and a density of 1.16 g/cm3 . Its boiling point is 378.4 ℃ at 760 mmHg .Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds with a morpholine group exhibit antimicrobial properties. For instance, a study investigating the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine demonstrated significant effects against multi-resistant strains of bacteria and fungi. The compound, in combination with other antibiotics, showed a reduction in the minimum inhibitory concentration (MIC) against specific bacterial strains, suggesting its potential as a modulator of antibiotic resistance (Oliveira et al., 2015).
Pharmacological Evaluation
Another study focused on the synthesis and pharmacological evaluation of Schiff bases of 4-(2-Aminophenyl)-Morpholines, highlighting their significant analgesic, anti-inflammatory, and antimicrobial activities. The research underscores the potential of these compounds in developing new therapeutic agents (Panneerselvam et al., 2009).
Neurokinin-1 Receptor Antagonism
A distinct compound, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, was identified as a high-affinity, orally active antagonist of the h-NK(1) receptor. It demonstrates significant pre-clinical efficacy in tests relevant to clinical outcomes in emesis and depression, showcasing the therapeutic potential of morpholine derivatives in treating these conditions (Harrison et al., 2001).
Chemical Synthesis and Modification
In synthetic chemistry, the reaction of 4-hydroxycoumarin with primary amines, including morpholine, under microwave irradiation, produced N-substituted 4-aminocoumarins with excellent yields. This methodological advancement demonstrates the role of morpholine derivatives in facilitating efficient chemical transformations (Stoyanov & Ivanov, 2004).
Environmental and Biological Applications
Studies on the synthesis, toxicity, and biodegradability of 4-benzyl-4-methylmorpholinium-based ionic liquids reveal their moderate or low toxicity and potential as biomass solvents. This research extends the application of morpholine derivatives beyond pharmacology into green chemistry and environmental science (Pernak et al., 2011).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[(4-morpholin-4-ylphenyl)methyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c18-16-5-1-14(2-6-16)13-15-3-7-17(8-4-15)19-9-11-20-12-10-19/h1-8H,9-13,18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKSNXPWQOZNPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)CC3=CC=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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